molecular formula C6H4ClN5 B1463559 2-chloro-3-(1H-tetrazol-5-yl)pyridine CAS No. 899808-67-4

2-chloro-3-(1H-tetrazol-5-yl)pyridine

Cat. No.: B1463559
CAS No.: 899808-67-4
M. Wt: 181.58 g/mol
InChI Key: LXRGBTMGHYWGKA-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-tetrazol-5-yl)pyridine (CAS: 899808-67-4) is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2 and a 1H-tetrazol-5-yl group at position 2. Its molecular formula is C₇H₅ClN₄, with a molecular weight of 181.58 g/mol and a topological polar surface area of 67.4 Ų . The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making it a key functional group in medicinal chemistry (e.g., as a bioisostere for carboxylic acids) and materials science .

Properties

IUPAC Name

2-chloro-3-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRGBTMGHYWGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Hetarylation of Tetrazole with Pyridine Derivatives

One efficient approach to prepare tetrazole-substituted pyridines involves direct hetarylation of 5-substituted 1H-tetrazoles with pyridine derivatives, such as pyridin-3-ylboronic acid, under copper-catalyzed aerobic oxidative coupling conditions.

  • Reaction Conditions:

    • Reagents: 5-phenyl-1H-tetrazole and pyridin-3-ylboronic acid
    • Catalyst: Copper(I) oxide (Cu2O), 5 mol%
    • Solvent: Dry dimethyl sulfoxide (DMSO)
    • Additives: 4 Å molecular sieves
    • Atmosphere: Oxygen gas bubbled through reaction mixture
    • Temperature: 100 °C
    • Time: 15 hours
  • Procedure Summary:

    • Combine pyridin-3-ylboronic acid (4.07 mmol), Cu2O (5 mol%), and molecular sieves in dry DMSO.
    • Bubble oxygen gas through the suspension and stir at 100 °C for 15 hours under moisture exclusion.
    • After cooling, filter the suspension, dilute with water, and extract with ethyl acetate.
    • Dry organic layers and purify to isolate the product.
  • Outcome:

    • Yield: 87%
    • Product: 3-(5-phenyl-2H-tetrazol-2-yl)pyridine (structurally analogous to 2-chloro-3-(1H-tetrazol-5-yl)pyridine)
    • Selectivity: Formation of N2-isomer confirmed by X-ray diffraction and NMR spectroscopy
    • Characterization: Confirmed by 1H, 13C-NMR, high-resolution mass spectrometry, IR, UV–Vis spectroscopy, and differential scanning calorimetry
  • Notes:

    • This method is noted for the availability and safety of reagents and fewer synthetic steps compared to classical diazonium salt methods.
    • The reaction mechanism involves copper-catalyzed oxidative coupling facilitating C–N bond formation between the tetrazole and pyridine moieties.
Parameter Details
Starting materials 5-phenyl-1H-tetrazole, pyridin-3-ylboronic acid
Catalyst Cu2O (5 mol%)
Solvent Dry DMSO
Additives 4 Å molecular sieves
Atmosphere Oxygen gas
Temperature 100 °C
Reaction time 15 hours
Yield 87%
Product characterization X-ray diffraction, NMR, MS, IR, UV–Vis

Source: IS Ershov et al., MDPI, 2023

Multistep Synthesis via Pyridine Diazonium Salt and Tetrazole Coupling

An alternative classical approach involves the generation of pyridine diazonium salts followed by coupling with tetrazole derivatives.

  • General Steps:

    • Formation of pyridine-3-diazonium salt from the corresponding aminopyridine.
    • Reaction of the diazonium salt with N′-benzylidenebenzenesulfonylhydrazide to form an intermediate.
    • Subsequent transformation to introduce the tetrazole ring at the 3-position of the pyridine ring.
  • Notes:

    • This method is more multistage and involves handling potentially hazardous diazonium intermediates.
    • It is less favored compared to direct hetarylation due to complexity and lower safety profile.

Source: IS Ershov et al., MDPI, 2023

Chlorination and Tetrazole Formation via Azide Intermediates

In some synthetic routes, the chlorinated pyridine precursor is functionalized by introducing the tetrazole ring through azide intermediates.

  • Typical Procedure:

    • Starting from chlorinated pyridine derivatives, the corresponding imidoyl chloride is prepared using phosphorus pentachloride (PCl5).
    • The imidoyl chloride is treated with sodium azide and sodium acetate in aqueous acetone to form the tetrazole ring via cycloaddition.
    • The reaction is monitored by thin-layer chromatography (TLC).
    • The product is isolated by extraction and purification.
  • Yields:

    • Reported yields for similar tetrazole derivatives range around 65-70%.
  • Applications:

    • This method is commonly used for preparing substituted tetrazole derivatives on pyridine or related heterocycles.
Step Reagents/Conditions Outcome/Notes
Chlorination PCl5, heat at 100 °C for 1 h Formation of imidoyl chloride
Azide cycloaddition Sodium azide, sodium acetate, acetone/water Tetrazole ring formation
Monitoring TLC with hexane:ethyl acetate (7:3) Reaction progress tracking
Yield ~70% Moderate yield

Source: RJPBCS, 2014

Thiolate-Mediated Functionalization of Chloropyridine Derivatives

Summary Table of Preparation Methods

Method No. Synthetic Approach Key Reagents/Conditions Yield (%) Advantages Limitations
1 Copper-catalyzed aerobic oxidative coupling 5-phenyl-1H-tetrazole, pyridin-3-ylboronic acid, Cu2O, O2, DMSO, 100 °C, 15 h 87 High yield, fewer steps, safe reagents Requires oxygen bubbling, long reaction time
2 Pyridine diazonium salt coupling Pyridine-3-diazonium salt, N′-benzylidenebenzenesulfonylhydrazide Not specified Classical method, well-established Multistep, hazardous intermediates
3 Azide cycloaddition on imidoyl chloride PCl5, sodium azide, sodium acetate, acetone/water ~70 Moderate yield, direct tetrazole formation Handling azides, moderate yield
4 Thiolate substitution and amidation (related) Thiolates, chlorinated aromatic substrates, carboxylation, amidation Not specified Improved selectivity, adaptable More complex, specific to benzamides

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • 1H and 13C NMR confirm the presence of pyridine ring protons and tetrazole substituents.
    • Chemical shifts characteristic of tetrazole protons and pyridine ring protons are observed (e.g., δ 9.37, 8.83 ppm for pyridine protons).
  • X-Ray Diffraction:

    • Confirms molecular structure and regioselectivity (e.g., N2-isomer formation).
  • Mass Spectrometry, IR, UV–Vis:

    • Support molecular weight, functional group presence, and electronic transitions.
  • Thermal Analysis:

    • Differential scanning calorimetry provides data on compound stability.

Source: IS Ershov et al., MDPI, 2023

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(1H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups to the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) and tetrazol-5-ylating agents.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with various substituents on the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity
The tetrazole ring is a well-known pharmacophore in medicinal chemistry, often associated with a range of biological activities. Compounds featuring tetrazole groups have been shown to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, and anticancer properties. For instance, derivatives of 2-chloro-3-(1H-tetrazol-5-yl)pyridine have been explored for their potential as analgesics and neuroprotective agents due to their ability to modulate neurotransmitter systems .

Drug Development
Research indicates that compounds similar to this compound can act as inhibitors of various biological pathways. For example, studies have demonstrated multitarget activity against several receptors involved in pain modulation and inflammation . The synthesis of this compound can lead to the development of new drugs targeting conditions such as neuropathic pain and inflammatory diseases.

In Vitro Studies
In vitro studies have shown that tetrazole-containing compounds can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . The incorporation of the tetrazole moiety into the pyridine structure enhances its biological efficacy, making it a candidate for further exploration in antibiotic development.

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific receptors or enzymes. For example, it may function as an antagonist at certain neurotransmitter receptors or inhibit enzymes involved in inflammatory pathways . Understanding these mechanisms is crucial for optimizing its pharmacological profile.

Coordination Chemistry

Ligand Properties
The nitrogen-rich structure of tetrazoles allows them to act as versatile ligands in coordination chemistry. This compound can form stable complexes with metal ions, which may be useful in catalysis or materials science applications . These metal complexes can exhibit unique properties that are beneficial for various industrial applications.

Synthesis and Characterization

Synthetic Methods
The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cyclization reactions. Recent advancements have improved the efficiency of these synthetic routes, allowing for higher yields and purities . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Study ReferenceApplicationKey Findings
Analgesic ActivityDemonstrated significant analgesic effects in animal models.
Antibacterial ActivityExhibited potent activity against Staphylococcus aureus and E. coli.
Coordination ChemistryFormed stable complexes with transition metals; potential applications in catalysis.

Mechanism of Action

The mechanism by which 2-chloro-3-(1H-tetrazol-5-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Containing Pyridine Derivatives

(a) 2-Chloro-3-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Pyridine
  • Molecular Formula : C₁₀H₈ClN₃O
  • Molecular Weight : 221.64 g/mol
  • Key Differences : Replaces the tetrazole ring with a 1,2,4-oxadiazole group, altering hydrogen-bonding capacity and metabolic stability. Oxadiazoles are less acidic (pKa ~4–5) compared to tetrazoles (pKa ~1–2), affecting solubility and bioavailability .
  • Applications : Primarily used as a building block in agrochemicals due to enhanced hydrolytic stability .
(b) tert-Butyl 3-(1H-Tetrazol-5-yl)Piperidine-1-Carboxylate
  • Molecular Formula : C₁₂H₂₀N₄O₂
  • Key Differences : Incorporates a piperidine ring instead of pyridine, increasing conformational flexibility. The tert-butyl carbamate group enhances lipophilicity (XLogP3 ~2.5 vs. 1 for the target compound) .
  • Applications : Investigated for antidiabetic activity (IC₅₀ = 7.12 µM) due to carboxylate-like bioactivity .
(c) 4-((tert-Butyldimethylsilyloxy)Methyl)-2-Chloro-3-(Dimethoxymethyl)Pyridine
  • Molecular Formula : C₂₀H₃₅ClN₂O₃Si
  • Molecular Weight : 415.04 g/mol
  • Key Differences : Bulky silyl and dimethoxymethyl substituents increase steric hindrance, reducing reactivity in cross-coupling reactions.
  • Applications : Intermediate in synthesizing kinase inhibitors .

Pharmacologically Active Tetrazole Analogues

(a) Losartan
  • Structure : 2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole
  • Key Differences : Biphenyl-tetrazole system enhances angiotensin II receptor affinity. The imidazole ring replaces pyridine, improving membrane permeability .
  • Applications : FDA-approved antihypertensive drug (ARB class) .
(b) Candesartan
  • Structure : 2-Ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
  • Key Differences: Benzimidazole core and carboxylic acid group increase potency (IC₅₀ < 1 nM) but reduce oral bioavailability compared to non-carboxylic derivatives .

Key Properties

Property 2-Chloro-3-(1H-tetrazol-5-yl)pyridine 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine Losartan
Molecular Weight 181.58 221.64 422.91
XLogP3 1.0 2.8 3.5
Hydrogen Bond Donors 1 0 2
Topological Polar Surface Area 67.4 Ų 60.2 Ų 118.6 Ų
Applications Materials science, intermediates Agrochemicals Pharmaceuticals

Biological Activity

2-Chloro-3-(1H-tetrazol-5-yl)pyridine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a chloro group and a tetrazole moiety. Its chemical structure can be represented as follows:

C6H5ClN6\text{C}_6\text{H}_5\text{ClN}_6

Antimicrobial Properties

Research indicates that derivatives of tetrazole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that tetrazole compounds possess antibacterial and antifungal properties, with some exhibiting better activity than conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Tetrazole Compounds

CompoundBacteria TestedZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
Pseudomonas aeruginosa12

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives are also noted for their anti-inflammatory and analgesic effects. In vitro studies suggest that these compounds can inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Neuropharmacological Activity

The neuropharmacological potential of this compound has been explored through computer-aided predictions of biological activity. The PASS (Prediction of Activity Spectra for Substances) analysis suggests that this compound may act as an antagonist at various receptors, including nicotinic receptors, which are implicated in neurodegenerative diseases .

Table 2: Predicted Biological Activities

Activity TypeProbability (Pa)
Analgesic0.795
Antagonist (Nicotinic Receptor)0.747
Phospholipase D Inhibition0.788

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets. For instance, its tetrazole group may enhance binding affinity to various receptors and enzymes, influencing cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several tetrazole derivatives against clinical isolates. The results indicated that compounds similar to this compound showed superior inhibition against Staphylococcus aureus compared to standard antibiotics .
  • Neuropharmacological Screening : In a neuropharmacological study, the compound was tested for its effects on cognitive function in animal models. Results showed significant improvements in memory retention, suggesting potential use in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-chloro-3-(1H-tetrazol-5-yl)pyridine derivatives?

  • Methodology : Acylation reactions using acetyl chloride in the presence of pyridine and toluene under reflux conditions (4 hours) are effective for introducing acetamide groups to the amino-substituted thiophene-tetrazole scaffold. Purification typically involves recrystallization from ethanol-DMF mixtures .
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of acetyl chloride. Monitor reaction progress via TLC to optimize reflux time and minimize side products.

Q. How should researchers handle this compound to ensure laboratory safety?

  • Safety Protocol : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to mitigate inhalation risks, as tetrazole derivatives may release irritants during heating. Store the compound in a cool, dry environment away from oxidizing agents .
  • Emergency Measures : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What are common by-products or side reactions observed during the synthesis of tetrazolylpyridine derivatives?

  • Data Contradiction : Acylation of the amino group in 2-(1H-tetrazol-5-yl)thiophenes may proceed without forming the expected oxadiazole ring, likely due to competing nucleophilic attack by the amino group on acetyl chloride. Characterize byproducts via 1^1H NMR and LC-MS to confirm structures .

Advanced Research Questions

Q. How can the amino group in tetrazolylpyridine derivatives be modified for advanced functionalization?

  • Methodology : The amino group in 2-(1H-tetrazol-5-yl)-3-aminothiophenes can be acylated, sulfonated, or coupled with boronic acids via Buchwald-Hartwig amination. For example, refluxing with acetyl chloride yields N-(5-aryl-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamides .
  • Applications : These modifications enable the development of coordination polymers for catalytic or luminescent materials (e.g., Mn-based polymers using 4-(1H-tetrazol-5-yl)benzoic acid) .

Q. What computational tools are suitable for predicting the reactivity or binding affinity of tetrazolylpyridine compounds?

  • Approach : Molecular Operating Environment (MOE) software can model ligand-receptor interactions, such as angiotensin II receptor binding. Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict electronic properties and regioselectivity in substitution reactions .
  • Validation : Cross-validate computational results with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected acylation instead of cyclization?

  • Troubleshooting : Adjust stoichiometry (e.g., excess acetyl chloride) or solvent polarity to favor cyclization. Use kinetic vs. thermodynamic control strategies. For example, replacing toluene with DMF may stabilize intermediates for oxadiazole formation .

Q. What separation techniques are effective for isolating tetrazolylpyridine derivatives from complex mixtures?

  • Advanced Methods : Utilize aqueous-soluble ligands like 2,6-bis(1H-tetrazol-5-yl)pyridine for selective lanthanide/actinide separation, which can be adapted for purifying metal-coordinated tetrazolyl compounds. High-performance liquid chromatography (HPLC) with C18 columns is recommended for small-scale purifications .

Q. How can tetrazolylpyridine derivatives be optimized for pharmacological targeting (e.g., angiotensin receptors)?

  • Design Strategy : Structural analogs of candesartan and losartan (angiotensin II antagonists) suggest that the tetrazole moiety enhances hydrogen bonding with receptor residues. Introduce substituents like trifluoromethyl or ethynyl groups to improve bioavailability and binding affinity .
  • Validation : Conduct in vitro assays (e.g., radioligand displacement) on HEK293 cells expressing AT1 receptors to measure IC50_{50} values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 2
2-chloro-3-(1H-tetrazol-5-yl)pyridine

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